![molecular formula C9H18BNO3 B1420760 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide CAS No. 1227359-70-7](/img/structure/B1420760.png)
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide
Overview
Description
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide is a versatile small molecule scaffold used in various research and industrial applications. It is characterized by its molecular formula C9H18BNO3 and a molecular weight of 199.06 g/mol . This compound is known for its stability and reactivity, making it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide typically involves the reaction of 3-bromopropanamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to facilitate the formation of the boronate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate under mild conditions.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Palladium catalysts such as Pd(PPh3)4 in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Biaryl compounds or other substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure comprising a tetramethyl-1,3,2-dioxaborolane group attached to a propanamide backbone. This configuration influences its reactivity and interaction with biological systems. The molecular formula is with a molecular weight of approximately 195.08 g/mol.
Organic Synthesis
Cross-Coupling Reactions :
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide is prominently used in cross-coupling reactions such as the Suzuki-Miyaura reaction , where it acts as a coupling partner to form biaryl compounds. This reaction is crucial in synthesizing complex organic molecules including pharmaceuticals and natural products.
Reaction Type | Role of the Compound | Reference |
---|---|---|
Suzuki-Miyaura | Coupling agent for biaryl formation | |
Synthesis of Pharmaceuticals | Intermediate in drug development |
Medicinal Chemistry
Drug Discovery :
The compound has shown potential as an enzyme inhibitor and receptor ligand due to its boronic acid functionality. Its ability to interact with biological targets makes it useful in the development of therapeutics for various diseases.
Therapeutic Applications :
Research indicates that derivatives of this compound exhibit anti-inflammatory, anticancer, and antimicrobial properties. Notably, studies have explored its efficacy against prostate cancer cells, demonstrating significant antiproliferative activity.
Therapeutic Area | Potential Application | Reference |
---|---|---|
Cancer Treatment | Inhibitor for prostate cancer | |
Antimicrobial Properties | Potential use in treating infections |
Materials Science
In materials science, the compound is investigated for its role in creating advanced materials such as conductive polymers and nanomaterials . Its unique boron-containing structure enhances the properties of these materials.
Case Study 1: Anticancer Activity
In a recent study examining the anticancer effects of this compound derivatives on prostate cancer cell lines (LAPC-4), researchers found that specific substitutions on the phenyl ring significantly influenced biological activity. Compounds with halogen substitutions exhibited enhanced potency compared to their unsubstituted counterparts.
Case Study 2: Enzyme Inhibition
A study focused on the use of boronic acids as protease inhibitors demonstrated that this compound derivatives could effectively inhibit certain proteases involved in cancer progression. The mild Lewis acidity of boronic acids allows for reversible interactions with proteases, leading to increased selectivity and potency.
Mechanism of Action
The mechanism of action of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide involves its ability to form stable boronate esters, which can undergo various chemical transformations. The boronate ester group acts as a nucleophile in substitution reactions, facilitating the formation of new carbon-carbon bonds. The amide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzothiophene
- Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate
Uniqueness
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide stands out due to its unique combination of a boronate ester and an amide group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a highly versatile compound in synthetic chemistry. Its stability and reactivity also make it a valuable tool in various research and industrial applications .
Biological Activity
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant studies that highlight its biological activity.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₈BNO₃
- CAS Number : 1227359-70-7
- Molecular Weight : 189.06 g/mol
The compound contains a dioxaborolane moiety, which is known for its ability to form reversible covalent bonds with biological targets, enhancing its potential as a therapeutic agent .
This compound exhibits several important biochemical properties:
- Enzyme Interactions : The compound interacts with various enzymes such as proteases and kinases. Its boron atom can form reversible covalent bonds with hydroxyl and amino groups in proteins, which may lead to enzyme inhibition or activation.
- Nucleic Acid Interaction : There is evidence suggesting that this compound can interact with nucleic acids, potentially affecting DNA and RNA stability and function.
Cellular Effects
The biological activity of this compound extends to various cellular processes:
- Cell Signaling : It modulates key signaling pathways such as MAP kinases and PI3K, influencing cell proliferation, differentiation, and apoptosis.
- Gene Expression : The compound has been shown to affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production.
At the molecular level, the compound operates through several mechanisms:
- Enzyme Binding : It binds to active sites of enzymes, modulating their function. This binding is often mediated by the boron atom forming reversible covalent bonds with enzyme residues.
- Transcription Factor Interaction : The compound may interact with transcription factors and regulatory proteins, altering the transcriptional activity of target genes.
- Subcellular Localization : The localization of this compound within the cell is crucial for its biological activity. It can target specific organelles such as the nucleus or mitochondria.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Enzyme Inhibition | Inhibits protease and kinase activities | |
Gene Regulation | Modulates gene expression related to metabolism | |
Anticancer Potential | Investigated for use in cancer therapies | |
Antimicrobial Effects | Potential antimicrobial properties noted |
Case Study: Anticancer Applications
Research has indicated that compounds containing dioxaborolane moieties may exhibit anticancer properties. For instance, studies have shown that similar compounds can act as effective boron carriers in boron neutron capture therapy (BNCT), enhancing selective targeting of cancer cells while minimizing damage to surrounding healthy tissues .
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BNO3/c1-8(2)9(3,4)14-10(13-8)6-5-7(11)12/h5-6H2,1-4H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMLHEDQHMDLRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227359-70-7 | |
Record name | 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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